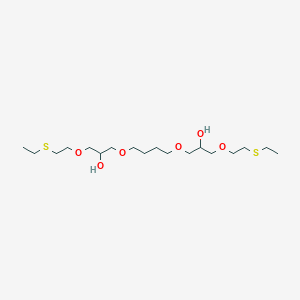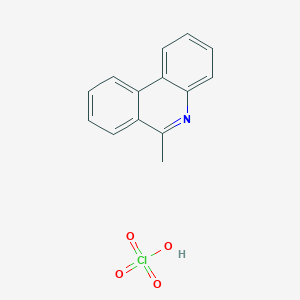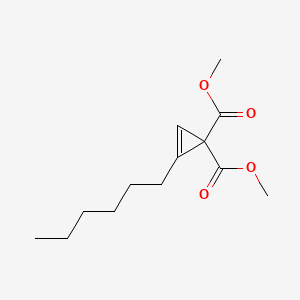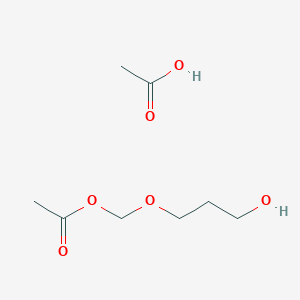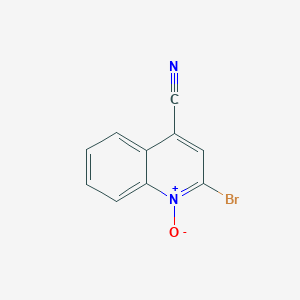![molecular formula C20H6F12 B14365799 1,1'-(Buta-1,3-diyne-1,4-diyl)bis[2,5-bis(trifluoromethyl)benzene] CAS No. 90735-56-1](/img/structure/B14365799.png)
1,1'-(Buta-1,3-diyne-1,4-diyl)bis[2,5-bis(trifluoromethyl)benzene]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis[2,5-bis(trifluoromethyl)phenyl]butadiyne is a compound characterized by the presence of two 2,5-bis(trifluoromethyl)phenyl groups attached to a butadiyne backbone. This compound is notable for its unique structural features and the presence of multiple trifluoromethyl groups, which impart distinct chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bis[2,5-bis(trifluoromethyl)phenyl]butadiyne typically involves the coupling of 2,5-bis(trifluoromethyl)phenylacetylene derivatives. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, where 2,5-bis(trifluoromethyl)phenylacetylene is reacted with a suitable dihalide under palladium catalysis and copper co-catalysis .
Industrial Production Methods
While specific industrial production methods for Bis[2,5-bis(trifluoromethyl)phenyl]butadiyne are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent systems, to achieve higher yields and purity on an industrial scale.
Analyse Des Réactions Chimiques
Types of Reactions
Bis[2,5-bis(trifluoromethyl)phenyl]butadiyne can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding diketones or other oxidized products.
Reduction: Reduction reactions can convert the triple bonds in the butadiyne backbone to single or double bonds, depending on the reducing agent and conditions used.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions, where nucleophiles replace one or more fluorine atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield diketones, while reduction can produce alkenes or alkanes.
Applications De Recherche Scientifique
Bis[2,5-bis(trifluoromethyl)phenyl]butadiyne has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Mécanisme D'action
The mechanism of action of Bis[2,5-bis(trifluoromethyl)phenyl]butadiyne involves its interaction with molecular targets through its trifluoromethyl groups and butadiyne backbone. These interactions can influence various biochemical pathways, depending on the specific application. For instance, in biological systems, the compound may interact with enzymes or receptors, altering their activity and leading to therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,5-Bis(trifluoromethyl)phenyl isocyanate: This compound shares the trifluoromethyl groups but differs in its functional group and reactivity.
5,5′-Bis(trifluoromethyl)-2,2′-bipyridine: Another compound with trifluoromethyl groups, used in catalysis and coordination chemistry.
Uniqueness
Bis[2,5-bis(trifluoromethyl)phenyl]butadiyne is unique due to its butadiyne backbone, which imparts rigidity and electronic properties distinct from other trifluoromethyl-substituted compounds. This uniqueness makes it valuable in the synthesis of advanced materials and in research applications where specific structural features are required .
Propriétés
Numéro CAS |
90735-56-1 |
|---|---|
Formule moléculaire |
C20H6F12 |
Poids moléculaire |
474.2 g/mol |
Nom IUPAC |
2-[4-[2,5-bis(trifluoromethyl)phenyl]buta-1,3-diynyl]-1,4-bis(trifluoromethyl)benzene |
InChI |
InChI=1S/C20H6F12/c21-17(22,23)13-5-7-15(19(27,28)29)11(9-13)3-1-2-4-12-10-14(18(24,25)26)6-8-16(12)20(30,31)32/h5-10H |
Clé InChI |
GEWCCWYKOARBNK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1C(F)(F)F)C#CC#CC2=C(C=CC(=C2)C(F)(F)F)C(F)(F)F)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{[1-(But-2-en-2-yl)cyclopropyl]oxy}(trimethyl)silane](/img/structure/B14365726.png)
methanone](/img/structure/B14365733.png)
![(3E)-3-[(3-Methylphenyl)imino]butan-2-one](/img/structure/B14365742.png)

![(4-methoxyphenyl)methyl N-[(2S)-1-[[(2S)-1-azido-3-hydroxy-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]carbamate](/img/structure/B14365764.png)

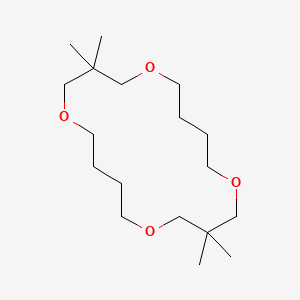

![2,2-Dimethyl-1-thia-4-azaspiro[4.4]non-3-ene](/img/structure/B14365772.png)
